molecular formula C6H14NO9P B12858661 (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride

Cat. No.: B12858661
M. Wt: 275.15 g/mol
InChI Key: BNHPPMVKJAUOCH-SQOUGZDYSA-N
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Description

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphoric anhydride moiety. Its stereochemistry is defined by the specific arrangement of its amino and hydroxyl groups, making it a subject of interest in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves the formation of the phosphoric anhydride moiety under controlled conditions, often using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or esters.

Scientific Research Applications

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The phosphoric anhydride moiety can participate in phosphorylation reactions, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic acid: Lacks the phosphoric anhydride moiety.

    (2S,3S,4S,5S)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride: Stereoisomer with different spatial arrangement.

    (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric ester: Contains an ester instead of an anhydride.

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride lies in its specific stereochemistry and the presence of the phosphoric anhydride moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14NO9P

Molecular Weight

275.15 g/mol

IUPAC Name

phosphono (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate

InChI

InChI=1S/C6H14NO9P/c7-3(6(12)16-17(13,14)15)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H2,13,14,15)/t2-,3-,4+,5-/m1/s1

InChI Key

BNHPPMVKJAUOCH-SQOUGZDYSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)OP(=O)(O)O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)OP(=O)(O)O)N)O)O)O)O

Origin of Product

United States

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